molecular formula C9H7BrFNO B2801512 5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one CAS No. 2378503-20-7

5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one

Cat. No. B2801512
CAS RN: 2378503-20-7
M. Wt: 244.063
InChI Key: KVFVVXPXTAFDFY-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

Quinolines, containing nitrogen group, exhibit important biological activities . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Chemical Reactions Analysis

Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

Quinolines are white or colorless solids that are highly soluble in water and other polar solvents .

Mechanism of Action

5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one inhibits AKT by binding to its active site and preventing its activation by phosphorylation. This leads to downstream effects on various signaling pathways involved in cell survival, proliferation, and metabolism. This compound has also been shown to inhibit other kinases, such as PDK1 and SGK, which are involved in similar pathways. The precise mechanism of action of this compound is still being elucidated, and further studies are needed to fully understand its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease and cell type being studied. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), inhibit cell cycle progression, and reduce the expression of various oncogenes and growth factors. In diabetes, this compound has been shown to improve insulin signaling, reduce inflammation and oxidative stress, and increase glucose uptake and metabolism. In cardiovascular disease, this compound has been shown to reduce vascular inflammation and atherosclerosis. Further studies are needed to fully understand the effects of this compound in these and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of 5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one for lab experiments include its high potency and selectivity for AKT, its ability to inhibit other kinases involved in similar pathways, and its well-characterized mechanism of action. However, some limitations of this compound include its potential off-target effects on other signaling pathways, its limited solubility and stability in aqueous solutions, and its potential toxicity at high doses. Careful dose-response studies and optimization of experimental conditions are necessary to minimize these limitations and ensure accurate and reproducible results.

Future Directions

For research on 5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one include further elucidation of its mechanism of action, optimization of its synthesis and formulation, and evaluation of its efficacy and safety in clinical trials. Other potential directions include the development of combination therapies with other targeted agents or immunotherapies, the exploration of its effects in other diseases and cell types, and the identification of biomarkers for patient selection and monitoring. Overall, this compound represents a promising avenue for the development of novel therapeutic agents for a wide range of diseases.

Synthesis Methods

The synthesis of 5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one involves several steps, including the reaction of 5-bromo-6-fluoro-2-hydroxybenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then reacted with 2-aminobenzoyl chloride to form the final product. The synthesis has been optimized to produce high yields and purity, and various modifications have been made to improve the efficiency and scalability of the process.

Scientific Research Applications

5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one has been extensively studied in preclinical models of cancer, diabetes, and other diseases. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including those resistant to other therapies. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism, and to reduce inflammation and oxidative stress. Other potential applications of this compound include cardiovascular disease, neurodegenerative diseases, and viral infections.

Safety and Hazards

Safety information for quinoline derivatives can vary, but they should be handled with care to avoid direct contact with skin and eyes . If inhaled or ingested, medical help should be sought immediately .

properties

IUPAC Name

5-bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-9-5-1-4-8(13)12-7(5)3-2-6(9)11/h2-3H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFVVXPXTAFDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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